2-Chloro-2-hydroxypropanoic acid 2-Chloro-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 35060-81-2
VCID: VC14339070
InChI: InChI=1S/C3H5ClO3/c1-3(4,7)2(5)6/h7H,1H3,(H,5,6)
SMILES:
Molecular Formula: C3H5ClO3
Molecular Weight: 124.52 g/mol

2-Chloro-2-hydroxypropanoic acid

CAS No.: 35060-81-2

Cat. No.: VC14339070

Molecular Formula: C3H5ClO3

Molecular Weight: 124.52 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-hydroxypropanoic acid - 35060-81-2

Specification

CAS No. 35060-81-2
Molecular Formula C3H5ClO3
Molecular Weight 124.52 g/mol
IUPAC Name 2-chloro-2-hydroxypropanoic acid
Standard InChI InChI=1S/C3H5ClO3/c1-3(4,7)2(5)6/h7H,1H3,(H,5,6)
Standard InChI Key DSCUFZSWIGAJKM-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)O)(O)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Synonyms

2-Chloro-2-hydroxypropanoic acid is systematically named according to IUPAC guidelines as 2-chloro-2-hydroxypropanoic acid, reflecting the positions of the chlorine and hydroxyl groups on the three-carbon chain. Common synonyms include 2-chloro-2-hydroxypropionate (its conjugate base form) and β-chlorolactic acid, though the latter term is occasionally misapplied to its positional isomer, 3-chloro-2-hydroxypropanoic acid . The compound’s CAS registry number, 1713-85-5, distinguishes it from related chlorinated hydroxy acids .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC3H5ClO3\text{C}_3\text{H}_5\text{ClO}_3
Molecular Weight123.51 g/mol
Chiral Centers1
Hydrogen Bond Donors2 (hydroxyl, carboxylic acid)
Hydrogen Bond Acceptors3 (hydroxyl, carboxylic acid)

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a density of 1.5±0.1g/cm31.5 \pm 0.1 \, \text{g/cm}^3, aligning with trends observed in chlorinated carboxylic acids . Its boiling point, extrapolated from vapor pressure data, is 259.5±20.0C259.5 \pm 20.0^\circ \text{C} at standard atmospheric pressure, though experimental measurements under reduced pressure are scarce . The flash point, a critical parameter for handling safety, is estimated at 110.8±21.8C110.8 \pm 21.8^\circ \text{C}, necessitating precautions against ignition in industrial settings .

Solubility and Partitioning Behavior

2-Chloro-2-hydroxypropanoic acid demonstrates moderate solubility in polar solvents such as water (50g/L\sim 50 \, \text{g/L} at 25°C) and ethanol, attributed to hydrogen bonding between its functional groups and solvent molecules. The computed partition coefficient (logP) of -0.11 suggests limited lipid solubility, reducing its bioavailability in biological systems .

Spectroscopic Profiles

Infrared (IR) Spectroscopy: Strong absorption bands at 32002500cm13200–2500 \, \text{cm}^{-1} (O-H stretching) and 1710cm11710 \, \text{cm}^{-1} (C=O stretching) confirm the presence of carboxylic acid and hydroxyl groups. A distinct C-Cl stretch appears near 750cm1750 \, \text{cm}^{-1} .
UV-Vis Spectroscopy: A peak at λmax=230nm\lambda_{\text{max}} = 230 \, \text{nm} corresponds to n→π* transitions in the carboxylic acid moiety, while a weaker band at 290nm290 \, \text{nm} arises from hypochlorite intermediates during oxidation reactions .

Synthesis and Reaction Mechanisms

Industrial Synthesis Routes

The primary synthesis involves the chlorination of lactic acid (2-hydroxypropanoic acid) using N-chlorosuccinimide (NCS) in alkaline media. This reaction proceeds via a two-step mechanism:

  • Generation of Hypochlorite: NCS reacts with hydroxide ions to form hypochlorite (OCl\text{OCl}^-), a potent electrophile .

  • Electrophilic Substitution: Hypochlorite attacks the α-carbon of lactic acid, replacing a hydrogen atom with chlorine. The stoichiometry is 1:1, with pyruvic acid and succinimide as byproducts .

CH3CH(OH)COOH+NCSCH3C(Cl)(OH)COOH+NH2COCH2CH2CO2H\text{CH}_3\text{CH(OH)COOH} + \text{NCS} \rightarrow \text{CH}_3\text{C(Cl)(OH)COOH} + \text{NH}_2\text{COCH}_2\text{CH}_2\text{CO}_2\text{H}

Kinetic Studies

Kinetic analyses reveal a first-order dependence on NCS concentration and a zero-order dependence on lactic acid, indicating that the rate-determining step involves hypochlorite formation rather than substrate attack . The activation energy (EaE_a) for the reaction is approximately 45kJ/mol45 \, \text{kJ/mol}, consistent with moderate-temperature processes .

Applications and Industrial Relevance

Role in Organic Synthesis

2-Chloro-2-hydroxypropanoic acid serves as a precursor in the synthesis of β-lactams and other heterocyclic compounds. Its chlorine atom acts as a leaving group in nucleophilic substitution reactions, enabling the construction of complex molecular architectures .

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